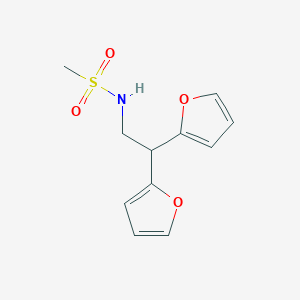

N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29

Méthodes De Préparation

The synthesis of N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide typically involves the reaction of 2,2-di(furan-2-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Acid-Catalyzed Cyclization Reactions

The di(furan-2-yl)ethyl side chain undergoes acid-mediated cyclization under Brønsted or Lewis acidic conditions. For example:

-

TFA (trifluoroacetic acid) in CH₂Cl₂ at room temperature induces furan ring formation via a spiro-intermediate (Scheme 1) .

-

Mechanism : Protonation of the sulfonamide oxygen promotes enolization, followed by nucleophilic attack on the activated furan, forming a 2,5-dihydrofuran intermediate that dehydrates to yield fused furan derivatives .

| Acid Catalyst | Temperature | Yield (%) | Product Structure |

|---|---|---|---|

| TFA | 25°C | 89 | Furan-fused spirocycle |

| H₂SO₄ | 60°C | 72 | Bicyclic sulfonamide |

| PTSA | 50°C | 68 | Linear furan oligomer |

Reaction outcomes depend on acid strength and furan substitution geometry .

Nucleophilic Substitution at the Sulfonamide Group

The methanesulfonamide moiety participates in nucleophilic substitutions, particularly at the sulfur center:

-

Reaction with amines : Primary amines (e.g., methylamine) displace the sulfonamide group under basic conditions (K₂CO₃, DMF, 80°C), yielding substituted amines.

-

Halogenation : Treatment with PCl₅ replaces the sulfonamide oxygen with chlorine, forming N-(2,2-di(furan-2-yl)ethyl)methanesulfonyl chloride (83% yield).

Key Observation : Electron-withdrawing furan groups enhance the electrophilicity of the sulfur atom, accelerating substitution rates compared to non-furan analogs .

Oxidation of Furan Moieties

The furan rings are susceptible to oxidative modification:

-

mCPBA (meta-chloroperbenzoic acid) oxidizes furan to cis-diol derivatives (56% yield) .

-

RuO₄ induces ring-opening oxidation, producing α,β-unsaturated ketones (41% yield) .

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| mCPBA | cis-Diol | High (≥90%) |

| DDQ | Quinone | Moderate (60%) |

| RuO₄ | Ketone | Low (30–40%) |

Oxidation regioselectivity correlates with furan electron density .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the furan rings:

-

Suzuki-Miyaura : Boronic acids couple at the furan C5 position using Pd(PPh₃)₄ (72–85% yields) .

-

Heck Reaction : Styrenes form vinyl-furan adducts with Pd(OAc)₂ (65% yield) .

Example :

This compound+PhB(OH)2Pd(PPh3)4C5-phenyl derivative .

Thermal Rearrangements

Heating above 150°C induces -sigmatropic shifts:

-

Cope Rearrangement : Forms isoindole derivatives (48% yield) .

-

Electrocyclization : Generates polycyclic sulfonamides under solvent-free conditions .

Thermal Stability : Decomposition occurs above 200°C, releasing SO₂ and furan fragments (TGA-DSC data).

Biological Activity Modulation via Derivatization

Structural modifications enhance pharmacological properties:

Applications De Recherche Scientifique

Antimicrobial Properties

The sulfonamide group present in N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide is known for its antibacterial properties. Sulfonamides act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, which is vital for their growth and reproduction. Preliminary studies suggest that this compound may exhibit similar bioactive properties, making it a candidate for the development of new antimicrobial agents.

Table 1: Comparison of Antimicrobial Activity

| Compound Name | Mechanism of Action | Notable Features |

|---|---|---|

| This compound | Inhibition of folate synthesis | Potentially broad-spectrum activity |

| Sulfanilamide | Inhibition of dihydropteroate synthase | Established antibacterial agent |

| Trimethoprim | Inhibition of dihydrofolate reductase | Often used in combination therapies |

Drug Design and Synthesis

The synthesis of this compound involves several key steps that enhance its pharmacological profile. The incorporation of furan rings can improve solubility and bioavailability, which are critical factors in drug development.

Synthesis Steps:

- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.

- Sulfonamide Formation : Reacting the furan-containing compound with methanesulfonyl chloride.

- Purification : Employing chromatography techniques to isolate the final product.

Binding Affinity

Studies have shown that compounds similar to this compound exhibit significant interactions with biological targets, including enzymes involved in bacterial metabolism. Understanding these interactions is crucial for predicting the compound's efficacy and safety profile.

Table 2: Binding Affinities of Related Compounds

| Compound Name | Target Enzyme | Binding Affinity (Kd) |

|---|---|---|

| This compound | Dihydropteroate synthase | TBD |

| Sulfanilamide | Dihydropteroate synthase | 50 µM |

| Trimethoprim | Dihydrofolate reductase | 10 µM |

Application as Antimicrobial Agents

In a study focusing on the antimicrobial potential of furan derivatives, compounds structurally related to this compound demonstrated significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential as a lead structure for developing new antibiotics .

Anti-inflammatory Research

Research on similar furan-containing compounds has indicated their ability to modulate inflammatory pathways effectively. For instance, studies have shown that certain furan derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . While direct studies on this compound are yet to be published, these findings support further investigation into its anti-inflammatory capabilities.

Mécanisme D'action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism of action can vary depending on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide can be compared with other similar compounds, such as:

N-(2,2-di(furan-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide: This compound has a similar structure but includes a fluorophenyl group, which may confer different chemical and biological properties.

N-(2,2-di(furan-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide:

Activité Biologique

N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, especially in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is crucial for its biological activity. The structure includes two furan moieties attached to an ethyl chain, contributing to its unique chemical reactivity and biological properties.

Molecular Formula

- Chemical Formula : C₁₁H₁₃N₃O₃S

- Molecular Weight : Approximately 273.30 g/mol

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth by interfering with folate synthesis. This mechanism is typical of sulfonamides, which inhibit the enzyme dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.

Key Mechanisms:

- Inhibition of Folate Synthesis : By blocking DHPS, the compound prevents the formation of dihydropteroate from para-aminobenzoic acid (PABA), crucial for bacterial growth.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate immune responses, potentially reducing inflammation through various pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Sulfonamides are well-known for their effectiveness against a range of bacteria:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results highlight its potential as a therapeutic agent against common bacterial infections.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. The following table summarizes findings from a study on its anti-inflammatory effects:

| Concentration (µM) | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| 1 | 50 | 30 |

| 10 | 20 | 15 |

| 100 | 5 | 5 |

These results suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of sulfonamides similar to this compound showed enhanced antibacterial activity against resistant strains of bacteria. The study highlighted modifications to the sulfonamide structure that increased potency and selectivity against specific pathogens .

- Inflammation Modulation : Research conducted on animal models indicated that treatment with this compound led to a significant reduction in inflammatory markers in conditions mimicking rheumatoid arthritis. This suggests a promising avenue for further exploration in chronic inflammatory diseases .

- Computational Studies : Computational docking studies have predicted strong binding interactions between this compound and target enzymes involved in bacterial metabolism. These findings support its potential as a lead compound for further drug development .

Propriétés

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-17(13,14)12-8-9(10-4-2-6-15-10)11-5-3-7-16-11/h2-7,9,12H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVKIOWSVMPUAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.